N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine -

N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine

Catalog Number: EVT-4170356
CAS Number:
Molecular Formula: C25H24N6O3
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the quinazoline core: This can be achieved using various methods, such as reacting anthranilic acid with formamide or reacting 2-aminobenzonitrile with an appropriate reagent [].
Mechanism of Action
  • Enzyme inhibition: The molecule might interact with the active site of enzymes, hindering their catalytic activity. For example, quinazoline derivatives have demonstrated potent inhibitory activity against enzymes such as tyrosine kinase [], dihydrofolate reductase [], and poly(ADP-ribose) polymerase (PARP) [].
  • Receptor binding: N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine could bind to specific receptors, acting as agonists or antagonists and modulating downstream signaling pathways. Examples of receptors targeted by quinazolines include serotonin receptors [, ], dopamine receptors [], and adrenergic receptors [].

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (6b, EP128265, MPI-0441138) is a potent inducer of apoptosis, exhibiting an EC50 for caspase activation of 2 nM. It also demonstrates potent inhibition of cell proliferation with a GI50 of 2 nM in T47D cells []. This compound inhibits tubulin polymerization, shows effectiveness in cells overexpressing ABC transporter Pgp-1, and exhibits efficacy in the MX-1 human breast and PC-3 prostate cancer mouse models [].

Relevance: This compound shares the core quinazoline structure with N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine. The key structural differences are the presence of a chlorine atom at the 2-position and a methyl group on the nitrogen linker instead of the piperazine substituent in the target compound []. These structural modifications contribute to its potent apoptosis-inducing activity [].

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (EP128495, MPC-6827)

Compound Description: N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827) is identified as a potent apoptosis inducer with an EC50 of 2 nM []. This compound demonstrates excellent blood-brain barrier penetration and shows efficacy in human MX-1 breast and other mouse xenograft cancer models [].

Relevance: This compound is structurally related to N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine, sharing the core quinazoline structure with a 4-methoxyphenyl substitution at the N-position. The key difference lies in the presence of methyl groups at the 2-position and on the nitrogen linker instead of the piperazine and nitrophenyl substituents present in the target compound []. The modifications in this compound contribute to its potent apoptosis-inducing activity and ability to penetrate the blood-brain barrier [].

4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives

Compound Description: These are a series of compounds investigated for their inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation []. Modification of the (thio)urea, phenyl ring, linker, and piperazine moieties led to the identification of potent and selective PDGFR inhibitors []. For instance, benzylthiourea analogues with a small substituent at the 4-position and the 3,4-methylenedioxy group (KN734/CT52923) exhibited optimal selectivity and potency [].

Relevance: This series of compounds exhibits structural similarities with N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine, sharing the core 4-piperazinyl-6,7-dimethoxyquinazoline structure. The key difference lies in the presence of a (thio)carbamoyl group at the 4-position of the piperazine ring, which is crucial for their PDGFR inhibitory activity [].

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: This compound emerged as a potent 5-HT(1A/B/D) receptor antagonist with high selectivity over human ether-a-go-go-related gene (hERG) potassium channels []. GSK588045 exhibits favorable pharmacokinetics and shows excellent activity in rodent pharmacodynamic models [].

Relevance: Although belonging to the benzoxazine class, this compound shares structural features with N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine. Both compounds contain a piperazine ring linked to an aromatic system. The presence of the quinolinyl group and the specific substitution pattern on the benzoxazine core in GSK588045 contribute to its potent 5-HT receptor antagonism [].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide (Rec 15/3079)

Compound Description: This compound acts as a potent and selective antagonist of 5-hydroxytryptamine (5-HT)1A receptors [, ]. It effectively antagonizes 8-OH-DPAT-induced hypothermia in mice and 8-OH-DPAT-induced forepaw treading in rats [, ]. Additionally, Rec 15/3079 demonstrates favorable effects on bladder function, increasing bladder volume capacity without significantly affecting bladder contractility [, ].

Relevance: This compound is structurally related to N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine. Both compounds share the 4-(2-methoxyphenyl)-1-piperazinyl moiety as a critical structural element. This shared moiety likely contributes to their interaction with 5-HT1A receptors [, ].

Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative exhibits significant antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell culture []. With an IC50 of 4 µg/mL and a selectivity index of 188, it demonstrates low toxicity alongside its antiviral properties []. Molecular docking studies suggest its mechanism of action involves inhibiting neuraminidase [].

Relevance: While belonging to a different heterocyclic class, this compound shares structural features with N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine. Both compounds possess a 4-methoxyphenyl substituent on their core structures. This shared moiety might contribute to their biological activities, although further investigations are needed to confirm this hypothesis [].

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b)

Compound Description: This compound displays potent butyrylcholinesterase inhibitory activity with an IC50 value of 0.82 ± 0.001 μM, comparable to the reference standard Eserine (IC50 = 0.85 ± 0.0001 μM) []. The enhanced potency is attributed to the presence of the 4-ethylphenyl group [].

Relevance: Although structurally different from N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine, this compound shares the 1-piperazinyl moiety, which is a common pharmacophore in various bioactive molecules. The benzamide and furoyl groups in this compound contribute to its butyrylcholinesterase inhibitory activity [].

Properties

Product Name

N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-quinazolinamine

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine

Molecular Formula

C25H24N6O3

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H24N6O3/c1-34-21-12-6-18(7-13-21)26-24-22-4-2-3-5-23(22)27-25(28-24)30-16-14-29(15-17-30)19-8-10-20(11-9-19)31(32)33/h2-13H,14-17H2,1H3,(H,26,27,28)

InChI Key

CJMXIAFKDCVZOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.